REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([CH2:8][OH:9])=[CH:6][C:5]([N:10]([C:15]2[C:34]([CH:35]3[CH2:37][CH2:36]3)=[CH:33][C:18]3[C:19]([C:29]([NH:31][CH3:32])=[O:30])=[C:20]([C:22]4[CH:27]=[CH:26][C:25]([F:28])=[CH:24][CH:23]=4)[O:21][C:17]=3[CH:16]=2)[S:11]([CH3:14])(=[O:13])=[O:12])=[CH:4][C:3]=1[Cl:38].CCN(C(C)C)C(C)C.[CH2:48](Cl)[O:49][CH3:50].O>C1COCC1.CCOC(C)=O.CCCCCC>[Br:1][C:2]1[C:7]([CH2:8][O:9][CH2:48][O:49][CH3:50])=[CH:6][C:5]([N:10]([C:15]2[C:34]([CH:35]3[CH2:37][CH2:36]3)=[CH:33][C:18]3[C:19]([C:29]([NH:31][CH3:32])=[O:30])=[C:20]([C:22]4[CH:23]=[CH:24][C:25]([F:28])=[CH:26][CH:27]=4)[O:21][C:17]=3[CH:16]=2)[S:11]([CH3:14])(=[O:13])=[O:12])=[CH:4][C:3]=1[Cl:38]
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Name
|
|
Quantity
|
50 g
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Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1CO)N(S(=O)(=O)C)C1=CC2=C(C(=C(O2)C2=CC=C(C=C2)F)C(=O)NC)C=C1C1CC1)Cl
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Name
|
|
Quantity
|
42.1 mL
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Type
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reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
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500 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
15.3 mL
|
Type
|
reactant
|
Smiles
|
C(OC)Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
375 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
|
Type
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CUSTOM
|
Details
|
with stirring
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After 18 hours LCMS indicated complete reaction
|
Duration
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18 h
|
Type
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TEMPERATURE
|
Details
|
The solution was cooled to RT
|
Type
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STIRRING
|
Details
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After stirring vigorously for 10 minutes the mixture
|
Duration
|
10 min
|
Type
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CUSTOM
|
Details
|
was transferred to a separatory funnel
|
Type
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CUSTOM
|
Details
|
the phases separated
|
Type
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EXTRACTION
|
Details
|
The aqueous phase was extracted with one additional 200 mL portion of EtOAc
|
Type
|
WASH
|
Details
|
The combined EtOAc solutions were washed with an aqueous solution of 5% citric acid and 5% NaCl (3×300 mL), saturated aqueous sodium bicarbonate (2×300 mL), saturated brine (1×300 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
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CUSTOM
|
Details
|
The drying agent was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated to dryness at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an orange-brown foam
|
Type
|
TEMPERATURE
|
Details
|
the solution heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
maintaining
|
Type
|
TEMPERATURE
|
Details
|
reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
STIRRING
|
Details
|
with stirring during which time a light tan solid
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
TEMPERATURE
|
Details
|
After 2 hours the solution was cooled in an ice water bath
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred for an additional 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration in a medium fritted funnel
|
Type
|
WASH
|
Details
|
The filter cake was washed with 250 mL of cold 3:2 hexane/EtOAc
|
Type
|
CUSTOM
|
Details
|
dried by suction filtration for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1COCOC)N(S(=O)(=O)C)C1=CC2=C(C(=C(O2)C2=CC=C(C=C2)F)C(=O)NC)C=C1C1CC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |